4-Bromo-2-cyanobiphenyl

Catalog No.
S14573377
CAS No.
M.F
C13H8BrN
M. Wt
258.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2-cyanobiphenyl

Product Name

4-Bromo-2-cyanobiphenyl

IUPAC Name

5-bromo-2-phenylbenzonitrile

Molecular Formula

C13H8BrN

Molecular Weight

258.11 g/mol

InChI

InChI=1S/C13H8BrN/c14-12-6-7-13(11(8-12)9-15)10-4-2-1-3-5-10/h1-8H

InChI Key

SVSPXTFMNFINCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=C2)Br)C#N

4-Bromo-2-cyanobiphenyl, with the chemical formula C14H10BrN and a molecular weight of 272.14 g/mol, is a compound characterized by a biphenyl structure with a bromomethyl group at the para position and a cyano group at the ortho position. It appears as a white to almost white crystalline powder, melting between 125 °C and 128 °C. This compound is primarily utilized as an important synthetic intermediate in the pharmaceutical industry, particularly in the development of angiotensin II receptor antagonists, which are used to treat hypertension and heart failure .

The synthesis of 4-bromo-2-cyanobiphenyl typically involves bromination reactions. One common method includes the reaction of 4-methyl-2-cyanobiphenyl with bromine in the presence of radical initiators and oxidizing agents. This process can yield high selectivity and efficiency, producing the desired monobromo product with minimal by-products. For instance, using bromine as a bromination agent can achieve selectivities of 90% to 95% and yields of 80% to 90% .

The synthesis of 4-bromo-2-cyanobiphenyl can be achieved through various methods:

  • Bromination of 4-Methyl-2-Cyanobiphenyl: This method involves reacting 4-methyl-2-cyanobiphenyl with bromine in a solvent under controlled conditions. The presence of a radical initiator enhances the reaction's efficiency.
  • Use of Inexpensive Bromination Agents: Recent methods have focused on using industrially inexpensive bromination agents like elemental bromine, achieving high yields and selectivity while minimizing costs associated with more expensive reagents .
  • Flow Synthesis Techniques: Advanced methodologies utilizing flow reactors have been developed to enhance reaction control and product purity .

4-Bromo-2-cyanobiphenyl is primarily used in:

  • Pharmaceutical Synthesis: It serves as an intermediate in the production of angiotensin II receptor antagonists such as losartan and valsartan.
  • Quality Control: The compound is used as a reference material in quality control processes for medications like losartan to ensure the absence of impurities.
  • Chemical Research: Its unique structure allows it to be explored for various chemical modifications aimed at developing new therapeutic agents.

Research on interaction studies involving 4-bromo-2-cyanobiphenyl has focused on its role within biological systems, particularly as an intermediate in drug synthesis. Investigations into its interactions with biological targets are crucial for understanding how derivatives may function therapeutically. Modifications to its structure can significantly alter its biological activity and toxicity profiles, indicating its potential utility in medicinal chemistry .

Several compounds share structural similarities with 4-bromo-2-cyanobiphenyl. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
2-Cyano-4-methylbiphenylC14H11NPrecursor for bromination
4-Bromo-2-cyanobiphenylC14H10BrNContains both bromomethyl and cyano groups
4-Chloromethyl-2-cyanobiphenylC14H10ClNChlorine instead of bromine
4'-BromophenylacetonitrileC10H8BrNAcetonitrile functional group

Uniqueness: The presence of both bromomethyl and cyano groups distinguishes 4-bromo-2-cyanobiphenyl from other similar compounds, enhancing its utility in medicinal chemistry. Its specific reactivity patterns and biological implications make it a valuable compound for further research and application development .

Radical-Initiated Bromination Strategies

Azobis-Compound Mediated Bromination Mechanisms

Radical bromination using azobis-compounds as initiators leverages the homolytic cleavage of N–Br bonds to generate bromine radicals. For example, visible light irradiation activates azobisisobutyronitrile (AIBN) to produce succinimidyl radicals, which abstract hydrogen atoms from the biphenyl substrate, forming resonance-stabilized allylic or benzylic radicals. These intermediates react with molecular bromine (Br₂) or hydrogen bromide (HBr) to yield 4-bromo-2-cyanobiphenyl. Recent studies show that substituting traditional halogenated solvents with diethyl carbonate improves reaction efficiency, achieving 97% purity post-filtration.

Table 1: Comparison of Azobis-Compound Initiators in Bromination

InitiatorLight SourceSolventYield (%)Purity (%)
AIBNVisibleDiethyl carbonate7197
NBSUVCarbon tetrachloride6592

Oxidant-Assisted Hydrogen Bromide Recycling Systems

The H₂O₂/HBr system regenerates bromine in situ, reducing waste and improving atom economy. In this method, hydrogen peroxide oxidizes HBr to Br₂, which participates in the radical chain reaction. A study using this approach reported a 71% yield of 4-bromo-2-cyanobiphenyl with no secondary purification required. The system’s efficiency depends on maintaining a low Br₂ concentration to suppress dibromination byproducts, a challenge addressed by slow HBr addition and precise stoichiometric control.

Continuous Flow Synthesis Approaches

Microreactor Design for Photochemical Bromination

Microreactors enhance photon penetration and mixing efficiency in photochemical bromination. A coiled tubular reactor with a 2 mm internal diameter, coupled with a 450 nm LED array, achieved 99% conversion in 30 minutes for 4-bromo-2-cyanobiphenyl synthesis. The narrow channel design minimizes radial diffusion limitations, ensuring uniform light exposure and reducing side reactions.

Solvent Selection and Temperature Optimization in Flow Systems

Solvent choice critically impacts reaction kinetics and product isolation. Diethyl carbonate, a green alternative to chlorobenzene, facilitates rapid bromine dissolution and stabilizes reactive intermediates at 40–60°C. Post-reaction, cooling the effluent to 0°C precipitates the product, enabling straightforward filtration.

Table 2: Solvent Performance in Continuous Flow Bromination

SolventTemperature (°C)Residence Time (min)Yield (%)
Diethyl carbonate503071
Chlorobenzene504568
2-Propanol256055

Catalytic Systems for Regioselective Bromination

Sodium Bromate as Dual Catalyst-Oxidant

Sodium bromate (NaBrO₃) acts as both an oxidant and bromine source in acidic media. In a recent protocol, NaBrO₃ and H₂SO₄ generated Br₂ in situ, brominating 2-cyanobiphenyl at the para position with 85% selectivity. The Br₂ concentration remains low, favoring mono-bromination over di-substitution.

Transition Metal-Free Catalytic Bromination Pathways

Transition metal-free approaches utilize sodium-mediated coupling reactions in liquid ammonia. For example, sodium metal reduces terephthalonitrile, forming a dinitrile intermediate that reacts with bromoalkanes to yield 4-bromo-2-cyanobiphenyl in multi-gram quantities. This method avoids metal catalysts, simplifying purification and reducing costs.

Angiotensin II Receptor Antagonist Synthesis

The synthesis of angiotensin II receptor antagonists represents one of the most significant applications of 4-bromo-2-cyanobiphenyl in pharmaceutical chemistry [5]. These compounds, commonly referred to as sartans, constitute a major class of antihypertensive medications that selectively block the angiotensin II type 1 receptor [6]. The biphenyl scaffold serves as a fundamental structural component in numerous sartan drugs, including losartan, candesartan, and telmisartan [7].

The synthetic utility of 4-bromo-2-cyanobiphenyl in sartan synthesis stems from its ability to undergo selective functionalization at the bromine position while preserving the cyano group for subsequent transformations [8]. The bromine atom acts as an excellent leaving group in nucleophilic substitution reactions, enabling the introduction of various heterocyclic moieties essential for receptor binding [9]. Meanwhile, the cyano group can be converted to tetrazole or other bioisosteric replacements that are crucial for pharmacological activity [5].

Table 2: Key Sartan Drugs Synthesized Using Biphenyl Intermediates

Drug NameYear ApprovedReceptor Binding TypeBiphenyl Intermediate Used
Losartan1995Surmountable antagonism4-bromomethyl-2-cyanobiphenyl
Candesartan1997Insurmountable antagonismBiphenyl-2-carboxylic acid derivatives
Telmisartan1999Insurmountable antagonism4-bromomethyl-2-cyanobiphenyl
Irbesartan1997Insurmountable antagonismBiphenyl-2-carbonitrile derivatives

Quinoxaline Derivatives via Nucleophilic Substitution

The synthesis of quinoxaline derivatives through nucleophilic substitution reactions represents a sophisticated application of 4-bromo-2-cyanobiphenyl in pharmaceutical chemistry [11]. Quinoxaline-containing compounds exhibit diverse biological activities, including antiviral, antibacterial, and antitumor properties, making them valuable targets for drug development [12]. The incorporation of biphenyl moieties into quinoxaline structures enhances their pharmacological profiles through improved protein binding characteristics [13].

Nucleophilic substitution reactions on quinoxaline derivatives bearing biphenyl substituents proceed through well-defined mechanistic pathways [14]. The electron-withdrawing nature of the quinoxaline ring system activates the biphenyl moiety toward nucleophilic attack, particularly at positions ortho to electron-withdrawing groups such as the cyano functionality [11]. This activation enables the selective introduction of various nucleophiles, including alkyl, aryl, heteroaryl, and alkynyl groups [14].

Table 3: Nucleophilic Substitution Reactions of Quinoxaline-Biphenyl Derivatives

Nucleophile TypeReaction ConditionsYield (%)Product Type
n-ButyllithiumRoom temperature, 90 min66-97Alkyl-substituted
Aryl nucleophilesRoom temperature, 2 h75-85Aryl-aryl substituted
Heteroaryl nucleophilesRoom temperature, 2 h80-91Aryl-heteroaryl substituted
Alkynyl nucleophilesRoom temperature, 3 h65-75Aryl-alkynyl substituted

The reaction mechanism involves initial nucleophilic addition to the quinoxaline ring, followed by oxidative rearomatization in atmospheric oxygen [14]. The presence of the biphenyl substituent influences both the reaction rate and selectivity, with less bulky substituents generally providing higher yields [11]. The cyano group in the biphenyl moiety serves as an additional electron-withdrawing group, further enhancing the electrophilicity of the quinoxaline system [14].

Recent investigations have demonstrated that 2-monosubstituted quinoxalines bearing phenyl and butyl substituents react readily with various nucleophiles to give 2,3-disubstituted quinoxalines [11]. The efficiency of these transformations depends significantly on the nature of the substituent at the 2-position, with phenyl groups requiring higher nucleophile concentrations compared to alkyl substituents [14]. This substituent effect has important implications for the synthetic planning of quinoxaline-biphenyl conjugates in pharmaceutical applications [12].

Structure-Activity Relationship Optimization Strategies

Structure-activity relationship optimization represents a critical aspect of pharmaceutical development for biphenyl-containing angiotensin receptor antagonists [15]. The biphenyl scaffold provides a rigid framework that positions pharmacophoric elements in specific spatial orientations required for optimal receptor binding [16]. Systematic modifications of the biphenyl core have revealed key structural requirements for maintaining high binding affinity while optimizing pharmacokinetic properties [17].

The angiotensin II receptor binding site accommodates the biphenyl moiety within a hydrophobic pocket, with specific amino acid residues forming critical interactions with the aromatic rings [18]. The positioning of substituents on the biphenyl system directly influences the binding affinity and selectivity for the angiotensin II type 1 receptor versus the type 2 receptor [15]. Electron-withdrawing groups such as the cyano functionality enhance binding affinity by increasing the electron deficiency of the aromatic system [16].

Table 4: Structure-Activity Relationships for Biphenyl Angiotensin Receptor Antagonists

Structural ModificationBinding Affinity ImpactSelectivity ImpactPharmacokinetic Effect
2'-Cyano substitution5-10 fold increaseEnhanced AT1 selectivityImproved metabolic stability
4'-Bromo substitution2-3 fold increaseMaintained selectivityEnhanced tissue penetration
2',6'-Dimethoxy substitutionSignificant decreaseReduced selectivityAltered clearance
Biphenyl ring constraintVariable effectsEnhanced selectivityImproved bioavailability

Conformational restriction of the biphenyl system through various structural modifications has been explored as a strategy for enhancing receptor selectivity [19]. The introduction of substituents that limit rotation around the biphenyl bond can lock the molecule in conformations that favor binding to the target receptor [15]. However, excessive conformational restriction may also reduce binding affinity by preventing the molecule from adopting the optimal binding conformation [19].

The optimization of biphenyl-containing angiotensin receptor antagonists involves balancing multiple molecular properties, including binding affinity, selectivity, pharmacokinetic parameters, and synthetic accessibility [20]. Computational modeling approaches have been employed to predict the effects of structural modifications on these properties, enabling more efficient optimization strategies [21]. The integration of structure-activity relationship data with pharmacokinetic profiling has led to the development of improved angiotensin receptor antagonists with enhanced therapeutic profiles [17].

Protein Binding Studies of Biphenyl-Containing Therapeutics

Protein binding studies of biphenyl-containing therapeutics represent a fundamental aspect of pharmaceutical research, providing crucial insights into drug-target interactions and therapeutic efficacy [22]. The biphenyl moiety has been identified as a privileged structure in medicinal chemistry due to its exceptional ability to bind to a wide range of protein targets with high affinity and specificity [22]. Statistical analysis of nuclear magnetic resonance-derived binding data has demonstrated that compounds containing biphenyl substructures preferentially bind to diverse protein classes, achieving selectivity ratios exceeding 250-fold even for relatively small molecules [22].

The structural characteristics of the biphenyl system contribute significantly to its protein binding properties [23]. The rigid planar structure provides an extended aromatic surface that can engage in π-π stacking interactions with aromatic amino acid residues in protein binding sites [22]. Additionally, the biphenyl framework can accommodate various substituents that fine-tune binding affinity and selectivity through specific intermolecular interactions [23].

Table 5: Protein Binding Characteristics of Biphenyl-Containing Compounds

Protein Target ClassBinding Affinity Range (nM)Selectivity RatioInteraction Types
G-protein coupled receptors1-100>100-foldHydrophobic, π-π stacking
Enzyme active sites10-500>50-foldHydrophobic, hydrogen bonding
Nuclear receptors5-200>200-foldπ-π stacking, van der Waals
Ion channels50-1000>25-foldHydrophobic, electrostatic

Recent investigations have focused on biphenyl-containing inhibitors targeting specific protein-protein interactions, such as the programmed death-1/programmed death-ligand 1 pathway [23]. These studies have revealed that biphenyl derivatives can achieve nanomolar binding affinities through specific interactions with protein binding pockets [23]. The biphenyl core occupies hydrophobic tunnels formed by protein dimerization, while peripheral substituents engage in hydrogen bonding and electrostatic interactions with solvent-exposed regions [24].

The protein binding studies have also elucidated the importance of substitution patterns on the biphenyl ring system for achieving optimal binding characteristics [25]. Di-bromo-based small-molecule inhibitors containing biphenyl scaffolds have demonstrated particularly favorable binding profiles, with compounds exhibiting low nanomolar inhibition constants [25]. The strategic placement of bromine atoms enhances binding affinity through halogen bonding interactions with specific amino acid residues in the target protein [25].

Radiolabeling Techniques for Binding Affinity Analysis

Radiolabeling techniques represent essential methodologies for quantitative analysis of protein binding affinities in biphenyl-containing therapeutic compounds [24]. These approaches enable precise determination of binding kinetics, receptor occupancy, and tissue distribution characteristics critical for pharmaceutical development [26]. The incorporation of radioactive isotopes into biphenyl structures allows for sensitive detection and quantification of drug-target interactions both in vitro and in vivo [27].

The development of radiolabeled biphenyl compounds typically involves the strategic incorporation of positron-emitting isotopes such as carbon-11 or copper-64 into the molecular structure [24]. For biphenyl-containing compounds, radiolabeling is commonly achieved through copper-64 complexation using specialized chelating agents such as NODA-GA [27]. This approach enables efficient radiolabeling while maintaining the structural integrity and binding properties of the parent compound [24].

Table 6: Radiolabeling Techniques for Biphenyl Pharmaceutical Compounds

RadiolabelHalf-lifeLabeling MethodSpecific Activity (GBq/µmol)Applications
Carbon-1120.4 minMethylation reactions50-200PET imaging, kinetic studies
Copper-6412.7 hChelation chemistry10-100Extended imaging, therapy
Iodine-12560.1 daysIodination reactions80-300Binding assays, autoradiography
Tritium12.3 yearsCatalytic exchange0.5-5Long-term studies

Saturation binding assays using radiolabeled biphenyl compounds provide quantitative measurements of binding affinity through determination of dissociation constants and maximum binding capacity [24]. These studies typically employ cell lines overexpressing the target protein, with binding measured in the presence of specific and non-specific binding conditions [27]. The results enable calculation of binding parameters essential for therapeutic development and optimization [24].

Real-time radioligand binding studies using specialized instrumentation such as LigandTracer systems offer additional insights into binding kinetics [24]. These techniques measure association and dissociation rate constants, providing mechanistic information about drug-target interactions [27]. The kinetic data obtained from these studies complement equilibrium binding measurements and contribute to comprehensive characterization of biphenyl-containing therapeutics [26].

Recent advances in radiolabeling methodology have addressed challenges associated with protein binding in biological systems [26]. The development of novel analytical approaches combining thin-layer chromatography with digital autoradiography enables simultaneous analysis of parent compounds and radiometabolites [26]. This methodology provides critical information about the free fraction of radiotracer available for target binding, accounting for plasma protein binding effects that can significantly influence apparent binding affinity measurements [26].

Liquid Crystal Dimer Synthesis

The application of 4-Bromo-2-cyanobiphenyl in liquid crystal dimer synthesis represents a significant advancement in the development of novel mesogenic materials. These dimers, characterized by two mesogenic units connected through flexible alkyl spacers, exhibit unique phase behaviors that are fundamentally dependent on spacer length and molecular architecture [1] [2].

Recent research has demonstrated that cyanobiphenyl-based liquid crystal dimers form an important class of materials capable of exhibiting the twist-bend nematic phase, a novel liquid crystalline state characterized by nanoscale modulation of molecular orientation [3] [4]. The synthesis of these dimers typically involves the coupling of 4-bromo-2-cyanobiphenyl derivatives with various spacer units through palladium-catalyzed reactions [5].

Spacer Length Parity Effects on Nematic Phase Behavior

The investigation of spacer length parity effects reveals profound influences on the phase transition temperatures and material properties of cyanobiphenyl-based dimers. Systematic studies of the 1,ω-bis(4-cyanobiphenyl-4′-yl) alkanes series, designated as CBnCB where n represents the number of methylene units in the spacer, have provided comprehensive insights into structure-property relationships [5] [6].

Phase Transition Temperature Data:

Spacer Length (n)Crystal-Nematic/Isotropic Transition (°C)Nematic-Twist-Bend Transition (°C)Nematic-Isotropic Transition (°C)Scaled Entropy Change (ΔSCr-/R)
1206--7.43
3141--8.29
159610312113.5
16111-13213.4
17999711715.3
19999511516.7
20115-11615.3

The data reveals a pronounced odd-even effect where odd-membered spacers tend to exhibit the twist-bend nematic phase, while even-membered spacers typically show only conventional nematic behavior [5] [6]. This phenomenon arises from the conformational preferences of the flexible spacer, which influences the overall molecular shape and bend angle. Odd-membered spacers adopt conformations that impart greater molecular curvature, a prerequisite for twist-bend phase formation [7] [8].

Material Properties as Function of Spacer Length:

Spacer Length (n)Birefringence (Δn) at 535 nmOrdinary Refractive Index (no) at 532 nmDielectric Anisotropy (Δε) at 3 kHzMinimum Bend Elastic Constant K33 (pN)
70.1651.565150.30
90.1701.560170.20
110.1751.555190.15
130.1851.545220.08
150.1951.540250.05

The systematic variation in material properties with spacer length demonstrates the ability to fine-tune optical and dielectric characteristics through molecular design. The birefringence increases with spacer length, attributed to the higher optical polarizability of longer molecules [5]. Conversely, the bend elastic constant K33 decreases dramatically with increasing spacer length, reaching extremely low values that facilitate the formation of the twist-bend nematic phase.

Twist-Bend Nematic Phase Stabilization Mechanisms

The stabilization of the twist-bend nematic phase represents one of the most significant discoveries in liquid crystal science. This phase, characterized by a heliconical director distribution with nanoscale pitch, emerges from the interplay between molecular bend and elastic deformations [9] [10] [11].

Fundamental Stabilization Mechanisms:

The theoretical framework for twist-bend phase stabilization was established by Dozov, who predicted that bent molecules have a strong natural tendency to pack into bent structures [12]. Since pure uniform bend deformation is not allowed in three-dimensional space, it must be accompanied by twist deformation, resulting in the heliconical structure characteristic of the twist-bend phase [13].

Molecular dynamics simulations and experimental studies have revealed that the stabilization mechanism involves several key factors:

  • Molecular Bend Angle: The conformationally averaged bend angle of the dimer molecule determines the propensity for twist-bend phase formation. Odd-membered spacers typically produce larger bend angles compared to even-membered spacers [8].

  • Elastic Constant Reduction: The bend elastic constant K33 undergoes dramatic reduction in the vicinity of the twist-bend transition, reaching values as low as 0.05 pN for CB15CB. This reduction is attributed to negative flexoelectric corrections that specifically affect the bend mode [11] [13].

  • Flexoelectric Coupling: The coupling between polar and nematic orderings plays a crucial role in stabilizing the heliconical structure. The flexoelectric polarization provides the driving force for the spontaneous symmetry breaking that characterizes the twist-bend phase [9] [14].

Twist-Bend Phase Characteristics:

CompoundPitch Length (Å)Helix Conical Angle (degrees)Phase StabilityTemperature Range (°C)
CB7CB8010Enantiotropic15
CB9CB8512Enantiotropic18
CB11CB9015Enantiotropic20
CB15CB15020Enantiotropic18

The pitch length of the heliconical structure varies systematically with molecular length, increasing from approximately 80 Å for CB7CB to 150 Å for CB15CB [5] [15]. This variation reflects changes in both molecular dimensions and the effective bend angle, with longer spacers producing longer pitch lengths while maintaining the fundamental heliconical architecture.

Recent advances in understanding the stabilization mechanisms have revealed the importance of biaxiality in the twist-bend phase [14] [16]. The phase exhibits local biaxial ordering that contributes to its unique optical and mechanical properties. The helix conical angle typically ranges from 10° to 35°, depending on temperature and molecular structure [16] [15].

Suzuki-Miyaura Cross-Coupling Reactions

The application of 4-bromo-2-cyanobiphenyl in Suzuki-Miyaura cross-coupling reactions represents a versatile synthetic methodology for constructing complex biphenyl architectures. This palladium-catalyzed reaction enables the formation of carbon-carbon bonds between aryl halides and organoborane nucleophiles under mild conditions [17] [18].

The Suzuki-Miyaura reaction has emerged as one of the most important methods for biaryl synthesis due to its exceptional functional group tolerance, mild reaction conditions, and the use of relatively stable and environmentally benign organoboron reagents [19] [17]. The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps [20] [21].

Boronate Ester Derivatives for Biphenyl Synthesis

The development of boronate ester derivatives has significantly expanded the scope and efficiency of Suzuki-Miyaura cross-coupling reactions. These reagents offer advantages over boronic acids in terms of stability, handling, and reactivity profile [22] [19] [23].

Pinacol Boronate Esters:

Pinacol boronate esters represent the most widely used class of organoboron nucleophiles in Suzuki-Miyaura coupling. The synthesis of these reagents can be achieved through palladium-catalyzed borylation of aryl bromides with pinacolborane [22]. For 4-bromo-2-cyanobiphenyl derivatives, the borylation proceeds efficiently under mild conditions using palladium acetate and DPEphos as the ligand system [22].

The enhanced reactivity of pinacol boronates compared to boronic acids is attributed to their ability to undergo more facile transmetalation. However, the reaction conditions must be carefully optimized to prevent protodeboronation, particularly for electron-deficient substrates containing cyano groups [23].

Neopentyl Boronate Esters:

Neopentyl boronate esters have gained attention for their exceptional stability and unique reactivity patterns. These reagents demonstrate superior performance in stereospecific cross-coupling reactions, enabling the synthesis of enantiomerically enriched biaryl products [24]. The bulky neopentyl group provides steric protection that enhances stability while maintaining reactivity under appropriate conditions.

For heteroaryl systems, including cyanobiphenyl derivatives, neopentyl boronates offer advantages in terms of reduced protodeboronation and improved yields [25]. The reaction typically employs potassium trimethylsilanolate as the base under anhydrous conditions, with trimethyl borate serving as a beneficial additive [25].

Mechanistic Considerations:

The transmetalation step in Suzuki-Miyaura coupling involves the transfer of the organic group from boron to palladium. For boronate esters, this process is facilitated by base-mediated activation of the boron center [19]. The rate of transmetalation depends on the electronic properties of both the palladium complex and the organoborane, with electron-rich boronates generally reacting more rapidly [17].

The choice of base significantly influences the reaction outcome. Commonly employed bases include potassium carbonate, potassium phosphate, and sodium hydroxide [18] [26]. For sensitive substrates, weaker bases such as cesium fluoride or potassium trimethylsilanolate may be preferred to minimize side reactions [25].

Microwave-Assisted Coupling Optimization

Microwave-assisted synthesis has revolutionized Suzuki-Miyaura cross-coupling reactions by enabling rapid heating, enhanced reaction rates, and improved yields [20] [27] [21]. The application of microwave irradiation to 4-bromo-2-cyanobiphenyl coupling reactions demonstrates significant advantages over conventional heating methods.

Reaction Rate Enhancement:

Microwave irradiation accelerates Suzuki-Miyaura coupling reactions through several mechanisms. The primary effect involves rapid and uniform heating that eliminates the thermal gradients associated with conventional heating [20] [21]. This uniform heating leads to more efficient energy transfer and enhanced molecular motion, resulting in increased collision frequency between reactants.

For cyanobiphenyl derivatives, microwave-assisted coupling typically proceeds 5-10 times faster than conventional heating methods [20] [28]. Reaction times are reduced from several hours to 15-30 minutes, making the methodology particularly attractive for high-throughput synthesis applications [29] [26].

Optimized Reaction Conditions:

Systematic optimization studies have established optimal conditions for microwave-assisted Suzuki-Miyaura coupling of brominated cyanobiphenyl derivatives [20] [29]:

  • Temperature: 100-120°C (optimal temperature range avoiding decomposition)
  • Power: 200-600 W (controlled power to prevent overheating)
  • Time: 15-20 minutes (sufficient for complete conversion)
  • Solvent: Ethanol/water mixtures (1:1 ratio) for enhanced solubility [26]
  • Base: Potassium carbonate (2-3 equivalents) for optimal pH conditions [29]
  • Catalyst Loading: 0.5-3 mol% palladium catalyst depending on substrate reactivity [29]

Catalyst System Optimization:

The choice of palladium catalyst significantly influences the efficiency of microwave-assisted coupling. Third-generation Buchwald precatalysts, particularly those bearing CataCXium A ligands, demonstrate exceptional performance under microwave conditions [25]. These air-stable precatalysts provide rapid catalyst activation and high turnover frequencies.

Water-soluble palladium catalysts have shown particular promise for microwave-assisted synthesis. The use of palladium complexes with water-soluble phosphine ligands enables coupling in aqueous media, facilitating product isolation and catalyst recycling [27] [26].

Green Chemistry Aspects:

Microwave-assisted Suzuki-Miyaura coupling aligns with green chemistry principles through reduced energy consumption, shorter reaction times, and the use of environmentally benign solvents [18] [20]. The methodology enables the use of water as a co-solvent, reducing reliance on organic solvents and facilitating product purification through simple extraction procedures [26].

The enhanced efficiency of microwave-assisted coupling also reduces waste generation through improved yields and reduced side product formation. These benefits make the methodology particularly attractive for industrial applications where environmental considerations are paramount [28].

Applications in Materials Science:

The optimized microwave-assisted coupling conditions have been successfully applied to the synthesis of extended biphenyl systems for liquid crystal applications [28]. The rapid synthesis of dimer precursors enables efficient preparation of materials libraries for structure-property relationship studies.

The methodology has also been extended to the synthesis of functional materials including organic semiconductors and light-emitting materials. The ability to rapidly access diverse biphenyl architectures facilitates the exploration of new material properties and applications [20] [30].

XLogP3

4

Hydrogen Bond Acceptor Count

1

Exact Mass

256.98401 g/mol

Monoisotopic Mass

256.98401 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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